5-(Ethyliminomethyl)-6-hydroxy-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one
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Overview
Description
5-(Ethyliminomethyl)-6-hydroxy-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that includes an ethyliminomethyl group, a hydroxy group, a prop-2-enyl group, and a sulfanylidenepyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethyliminomethyl)-6-hydroxy-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with a pyrimidinone derivative and introduce the ethyliminomethyl group through a condensation reaction with an appropriate aldehyde or ketone. The hydroxy group can be introduced via hydroxylation reactions, while the prop-2-enyl group can be added through alkylation reactions. The sulfanylidenepyrimidinone core is formed through cyclization reactions involving sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization, chromatography, and distillation are also crucial to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(Ethyliminomethyl)-6-hydroxy-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethyliminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
5-(Ethyliminomethyl)-6-hydroxy-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 5-(Ethyliminomethyl)-6-hydroxy-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinone derivatives with different substituents, such as:
- 5-Methyl-2-(1,2,4-triazol-3-yliminomethyl)phenol
- 2-(9-Ethylcarbazol-3-yliminomethyl)-5-methylphenol
- 2-[(2-Imidazol-4-yl)ethyliminomethyl]-5-methylphenol .
Uniqueness
What sets 5-(Ethyliminomethyl)-6-hydroxy-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(ethyliminomethyl)-6-hydroxy-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-3-5-13-9(15)7(6-11-4-2)8(14)12-10(13)16/h3,6,15H,1,4-5H2,2H3,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEOPRMWAUTLTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=CC1=C(N(C(=S)NC1=O)CC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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